molecular formula C23H19BrN4 B2415269 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline CAS No. 956965-83-6

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline

货号: B2415269
CAS 编号: 956965-83-6
分子量: 431.337
InChI 键: JZQIIVSSPBSCBG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline is a useful research compound. Its molecular formula is C23H19BrN4 and its molecular weight is 431.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline is a derivative of quinazoline and pyrazole, which has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article will explore the biological activity of this specific compound through various studies and findings.

  • Molecular Formula : C₁₄H₁₂BrN₃
  • Molecular Weight : 334.24 g/mol
  • CAS Number : 82100-81-0

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound in focus has shown promising results against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism of action is primarily through the inhibition of tyrosine kinases, which play a crucial role in cell proliferation and survival.

Cell Line IC₅₀ (μM) Reference
MCF-72.09
HepG22.08

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazolines are recognized for their ability to inhibit bacterial growth. Specific derivatives have demonstrated activity against Staphylococcus aureus and other pathogens.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Aspergillus nigerModerate activity
Candida albicansModerate activity

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been assessed through various in vitro assays. It has been shown to inhibit pro-inflammatory cytokines, which suggests its utility in treating inflammatory diseases.

Analgesic Activity

Research indicates that quinazoline derivatives can exhibit analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound's efficacy was tested in animal models, showing significant pain relief.

Compound Activity (%) at 20 mg/kg Reference
Standard Diclofenac60 ± 0.54
Tested Compound67 ± 1.18

Case Studies

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various quinazoline derivatives on cancer cell lines. The tested compound demonstrated a significant decrease in cell viability, supporting its potential as an anticancer agent.
  • Antimicrobial Screening : A series of experiments conducted on different bacterial strains revealed that the compound effectively inhibited growth at varying concentrations, underscoring its broad-spectrum antimicrobial activity.
  • Anti-inflammatory Mechanisms : In vivo studies showed that the compound reduced inflammation markers in animal models, indicating its potential for therapeutic use in inflammatory conditions.

科学研究应用

Structural Characteristics

The compound is characterized by a complex fused heterocyclic structure that combines elements of quinazoline and pyrazole. The molecular formula is C14H12BrN3C_{14}H_{12}BrN_3, and it has a molecular weight of approximately 334.24 g/mol. The presence of bromine and dimethyl groups enhances its biological activity by influencing lipophilicity and electronic properties.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds, including those similar to 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline , exhibit notable antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as fungal strains like Candida albicans .

Case Study: Antimicrobial Screening

A study evaluated several quinazoline derivatives for their antimicrobial efficacy using the agar diffusion method. Compounds were tested against a range of pathogens, revealing that certain derivatives demonstrated significant inhibition comparable to standard antibiotics .

CompoundBacterial Strains TestedInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
Compound CPseudomonas aeruginosa12

Anti-inflammatory Properties

The anti-inflammatory potential of similar quinazoline derivatives has been extensively studied. For instance, compounds have been shown to reduce paw edema in carrageenan-induced inflammation models in rats . This suggests that the compound may inhibit pro-inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent.

Case Study: Inflammation Model

In a controlled study involving rat models, the test compound significantly reduced inflammation when administered prior to carrageenan injection, demonstrating its potential therapeutic use in treating inflammatory conditions .

Treatment GroupEdema Reduction (%)
Control0
Compound A45
Compound B60

Anticancer Activity

Emerging research points to the anticancer properties of quinazoline derivatives. The structural characteristics that allow for interaction with DNA and inhibition of cancer cell proliferation are particularly promising. Compounds have shown activity against various cancer cell lines, including breast and colon cancer cells.

Case Study: Anticancer Efficacy

A recent study highlighted the cytotoxic effects of a related quinazoline derivative on human cancer cell lines. The compound induced apoptosis in cancer cells at micromolar concentrations, suggesting mechanisms involving cell cycle arrest and programmed cell death .

Cell LineIC50 (µM)
MCF-7 (Breast)10
HT-29 (Colon)15

属性

IUPAC Name

4-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4/c1-14-13-15(2)28(27-14)23-25-21(17-7-10-18(24)11-8-17)20-12-9-16-5-3-4-6-19(16)22(20)26-23/h3-8,10-11,13H,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQIIVSSPBSCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=C3CCC4=CC=CC=C4C3=N2)C5=CC=C(C=C5)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。